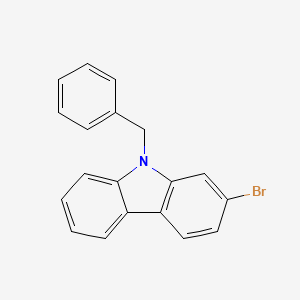

9-benzyl-2-bromo-9H-carbazole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

9-Benzyl-2-bromo-9H-carbazole is a chemical compound with the molecular formula C19H14BrN . It is used as a reactant for the preparation of OLED screens and electronic devices .

Synthesis Analysis

The synthesis of 9-benzyl-2-bromo-9H-carbazole and similar carbazole derivatives has been a topic of interest in the field of organic chemistry . Carbazole moieties can be electropolymerized in two different methods resulting in the formation of poly (2,7-carbazole)s or poly (3,6-carbazole)s derivatives .Molecular Structure Analysis

The molecular structure of 9-benzyl-2-bromo-9H-carbazole is characterized by a carbazole ring system that is essentially planar . The dihedral angle formed between the carbazole unit and the benzene ring is 92.9 (2) Å .Chemical Reactions Analysis

Carbazole-based compounds, including 9-benzyl-2-bromo-9H-carbazole, are known for their important photochemical and thermal stability and good hole-transport ability . They are suitable for a broad range of applications, such as biosensors, corrosion inhibition, photovoltaics, electroluminescent devices, field-effect transistors, and supercapacitors .Physical And Chemical Properties Analysis

9-Benzyl-2-bromo-9H-carbazole is an off-white powder . It has good chemical and environmental stability .Scientific Research Applications

Optoelectronic Devices

Carbazole derivatives are known for their excellent optoelectronic properties . They are used in the development of nanodevices , where their high charge carrier mobility and morphological stability are crucial. The electroluminescent properties of materials incorporating carbazole units make them suitable for OLEDs (Organic Light Emitting Diodes), where they can emit light in response to an electric current .

Conducting Polymers

The nitrogen-containing aromatic heterocyclic structure of carbazole derivatives like 9-benzyl-2-bromo-9H-carbazole allows them to be electropolymerized, forming conducting polymers with potential applications in rechargeable batteries and electrochemical transistors . These polymers exhibit high environmental stability and unique optical properties, making them advantageous over other conducting polymers .

Photovoltaics

In the field of solar energy , carbazole derivatives are used to synthesize semiconducting small molecules and polymers. These materials are integral to the functioning of dye-sensitized solar cells , as well as polymer and perovskite solar cells , where they contribute to the efficient conversion of solar energy into electricity .

Photocopying Technology

Historically, carbazole compounds have been used in photocopying technology due to their photoconductive properties. The polymer poly(N-vinyl carbazole), for instance, has been utilized in photocopiers to facilitate the transfer of the toner to the paper .

Light-Emitting Solutions

Carbazole derivatives are also used in the creation of light-emitting solutions for OLEDs. They can be treated to emit different colors, such as green and yellow, with high electroluminescent efficiency. This application is significant in the development of energy-efficient lighting and displays .

Mechanism of Action

Mode of Action

Carbazole derivatives are known for their versatility in functionalization, excellent electrical, electrochemical properties, good environmental stability, and unique optical properties .

Biochemical Pathways

Carbazole-based compounds have been studied for their potential in various applications such as nanodevices, rechargeable batteries, and electrochemical transistors .

Result of Action

Carbazole derivatives are known for their potential in various applications due to their unique properties .

Safety and Hazards

Future Directions

Carbazole-based compounds, including 9-benzyl-2-bromo-9H-carbazole, are being studied for their potential in various applications such as biosensors, corrosion inhibition, supercapacitor, battery, fuel cell, solar cell, electropolymerization, light emitting diodes, and OLEDs . Their intriguing properties make them advantageous for future research and development .

properties

IUPAC Name |

9-benzyl-2-bromocarbazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H14BrN/c20-15-10-11-17-16-8-4-5-9-18(16)21(19(17)12-15)13-14-6-2-1-3-7-14/h1-12H,13H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFHNUHBRWXASFQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN2C3=CC=CC=C3C4=C2C=C(C=C4)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H14BrN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.2 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

9-benzyl-2-bromo-9H-carbazole | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![8-Azaspiro[bicyclo[3.2.1]octane-3,5'-oxazolidin]-2'-one hydrochloride](/img/structure/B1448868.png)

![2-(3-ethyl-2-oxo-2,3-dihydro-1H-imidazo[4,5-b]pyridin-1-yl)acetic acid](/img/structure/B1448871.png)